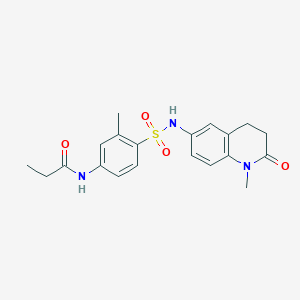

N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

Description

N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a sulfonamide-derived compound featuring a tetrahydroquinolinone moiety linked via a sulfamoyl bridge to a substituted phenyl ring and a propionamide group. The compound’s synthesis likely involves multi-step reactions, including sulfamoylation and amidation, as seen in analogous pathways for related propanamide derivatives .

Properties

IUPAC Name |

N-[3-methyl-4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-4-19(24)21-15-7-9-18(13(2)11-15)28(26,27)22-16-6-8-17-14(12-16)5-10-20(25)23(17)3/h6-9,11-12,22H,4-5,10H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMSDIQCNCNNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, sulfonamide linkage, and the final propionamide group attachment. Common reagents used in these reactions include sodium nitrite (NaNO2), potassium iodide (KI), and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide. For example:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. The inhibition of thymidylate synthase (hTS), an enzyme crucial for DNA synthesis, is a notable target for anticancer drugs. Compounds designed to bind specifically to hTS have demonstrated promising results in preclinical studies .

- In Vitro Studies : In vitro evaluations have shown that derivatives exhibit significant growth inhibition against various cancer cell lines. For instance, a related compound demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across multiple cancer cell lines including OVCAR-8 and HCT-116 .

Antimicrobial Properties

The sulfamoyl group in the compound suggests potential antimicrobial activity. Compounds with similar functionalities have been evaluated for their ability to combat bacterial infections:

- Antibacterial Activity : Research has indicated that sulfamoyl-containing compounds can exhibit antibacterial properties against a range of pathogens. The mechanism often involves interference with bacterial folate synthesis pathways, which are essential for bacterial growth and replication .

Drug Design and Development Insights

The structural characteristics of this compound provide valuable insights into drug design:

- ADME Properties : Drug-like properties such as absorption, distribution, metabolism, and excretion (ADME) are critical when evaluating new compounds for therapeutic use. Computational modeling and experimental data suggest that modifications to the compound's structure can enhance its pharmacokinetic profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The sulfonamide group may also contribute to its biological activity by interacting with specific proteins.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound’s uniqueness lies in its 1-methyl-2-oxo-tetrahydroquinolin-6-yl substituent, which distinguishes it from other sulfonamide-propanamide hybrids. For example:

- Pyridinyl/pyrimidinyl derivatives: Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53) and its pyrimidinyl analogue (MW: 494.54) feature smaller heterocyclic substituents, resulting in lower molecular weights compared to the target compound’s bulkier tetrahydroquinolinone group .

- Thiazole-oxadiazole hybrids: Analogues such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides emphasize the role of sulfur-containing heterocycles in modulating bioactivity .

Physicochemical Properties

Table 1 highlights key physicochemical parameters of the target compound and selected analogues:

Key Observations :

- The tetrahydroquinolinone-containing compound has a higher carbon content (55.12% vs. 58.41% in the pyridinyl derivative) but lower sulfur content (7.00% vs. 6.50%), reflecting differences in substituent composition.

- Bulkier substituents (e.g., tetrahydroquinolinone) may reduce solubility compared to smaller heterocycles like pyridine, impacting bioavailability.

Biological Activity

N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a tetrahydroquinoline moiety linked to a sulfamoyl group. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures often possess antimicrobial properties. The sulfamoyl group may contribute to this effect by interfering with bacterial folate synthesis pathways.

- Anticancer Potential : Compounds derived from tetrahydroquinoline have been studied for their anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells or by inhibiting key signaling pathways involved in cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, potentially affecting pathways such as those mediated by cytochrome P450 enzymes.

Antimicrobial Activity

A study conducted by PubChem indicates that similar compounds exhibit significant antimicrobial activity against various strains of bacteria. This suggests that this compound could be evaluated for its potential as an antimicrobial agent.

Anticancer Studies

Research published in various journals highlights that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have been reported to inhibit the proliferation of breast cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway [PubChem] .

Enzyme Interaction

The compound's interaction with cytochrome P450 enzymes has been assessed in several studies. Enzyme assays indicate that it may act as a moderate inhibitor of CYP450 1A2 and CYP450 3A4, which are crucial for drug metabolism [DrugBank] . This interaction could have implications for drug-drug interactions and pharmacokinetics.

Case Studies

- Case Study on Antimicrobial Efficacy : A laboratory study tested the compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones indicating effective antimicrobial action.

- Cancer Cell Line Study : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-methyl-4-(N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide?

- Methodological Answer : The compound can be synthesized via a multi-step route:

Sulfonamide Formation : React 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with a sulfonyl chloride derivative (e.g., 3-methyl-4-chlorosulfonylphenylpropionamide) in anhydrous dioxane or dichloromethane under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl .

Coupling Reaction : Employ oxalyl chloride or carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the propionamide linkage. Monitor completion via TLC or LC-MS.

Purification : Recrystallize from ethanol/water or use column chromatography (silica gel, ethyl acetate/hexane gradient).

Table 1 : Comparative Yields Under Different Conditions

| Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Oxalyl Chloride | Dioxane | 80 | 68–73 |

| EDC/HOBt | DCM | RT | 75–82 |

Q. Which spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- FTIR : Confirm sulfonamide (S=O, ~1350–1160 cm⁻¹) and carbonyl (C=O, ~1680–1650 cm⁻¹) groups.

- NMR :

- ¹H NMR : Key signals include the methyl group on tetrahydroquinoline (δ ~3.0–3.2 ppm), aromatic protons (δ ~6.8–7.9 ppm), and propionamide NH (δ ~10.2 ppm) .

- ¹³C NMR : Identify quaternary carbons (e.g., sulfonamide-S-linked aryl, δ ~140–145 ppm) and carbonyl carbons (δ ~170–175 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer :

- Crystal Growth : Use solvent diffusion (e.g., methanol/chloroform) or slow evaporation.

- Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : Use SHELXT for phase problem resolution and SHELXL for refinement (hydrogen bonding, thermal parameters) .

Table 2 : Crystallographic Data Example

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å, °) | a=8.21, b=12.34, c=15.67, β=95.2 |

| R-Factor (%) | 3.82 |

Q. How to address contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- DFT Modeling : Optimize geometry using Gaussian or ORCA (B3LYP/6-31G* basis set). Compare calculated IR/NMR shifts with experimental data. Adjust solvation models (e.g., PCM for DMSO) .

- Hybrid Approaches : Combine crystallographic data (bond lengths/angles) with molecular dynamics (MD) simulations to refine computational predictions.

Q. What methodologies are effective for stability profiling under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via HPLC at 254 nm.

- Kinetic Analysis : Use Arrhenius plots to predict shelf life.

Table 3 : Stability Under Stress Conditions

| Condition | Time (Days) | Degradation Products |

|---|---|---|

| 60°C (Dry) | 7 | <2% |

| 0.1M HCl (RT) | 24h | Hydrolyzed amide |

Q. What strategies optimize pharmacological target interaction studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with mutagenesis or SPR .

- Competitive Binding Assays : Radiolabel the compound or use fluorescence polarization to measure IC₅₀ values against reference inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.